

Application Note: High-Throughput ABTS Radical Scavenging Assay for Mycosporine Glycine

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Compound of Interest

Compound Name: *Mycosporine glycine*

Cat. No.: *B12763983*

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Introduction

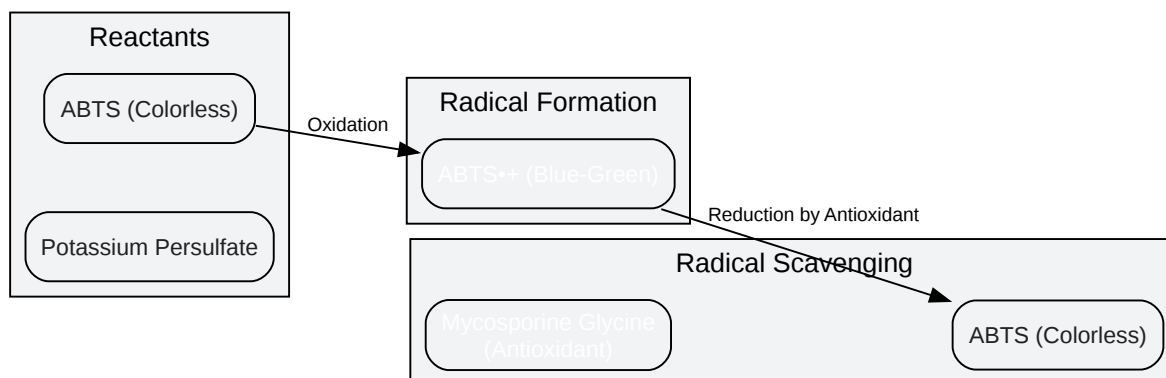
Mycosporine-like amino acids (MAAs), including **Mycosporine glycine** (M-Gly), are a group of small, water-soluble molecules known for their potent UV-absorbing and antioxidant properties. [1][2][3] This has led to their investigation for applications in cosmetics, pharmaceuticals, and as natural photoprotectants. [2][4] The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely adopted method for evaluating the total antioxidant capacity of both pure compounds and biological extracts. [5][6][7] This application note provides a detailed protocol for the determination of the radical scavenging activity of **Mycosporine glycine** using the ABTS assay in a 96-well microplate format, suitable for high-throughput screening.

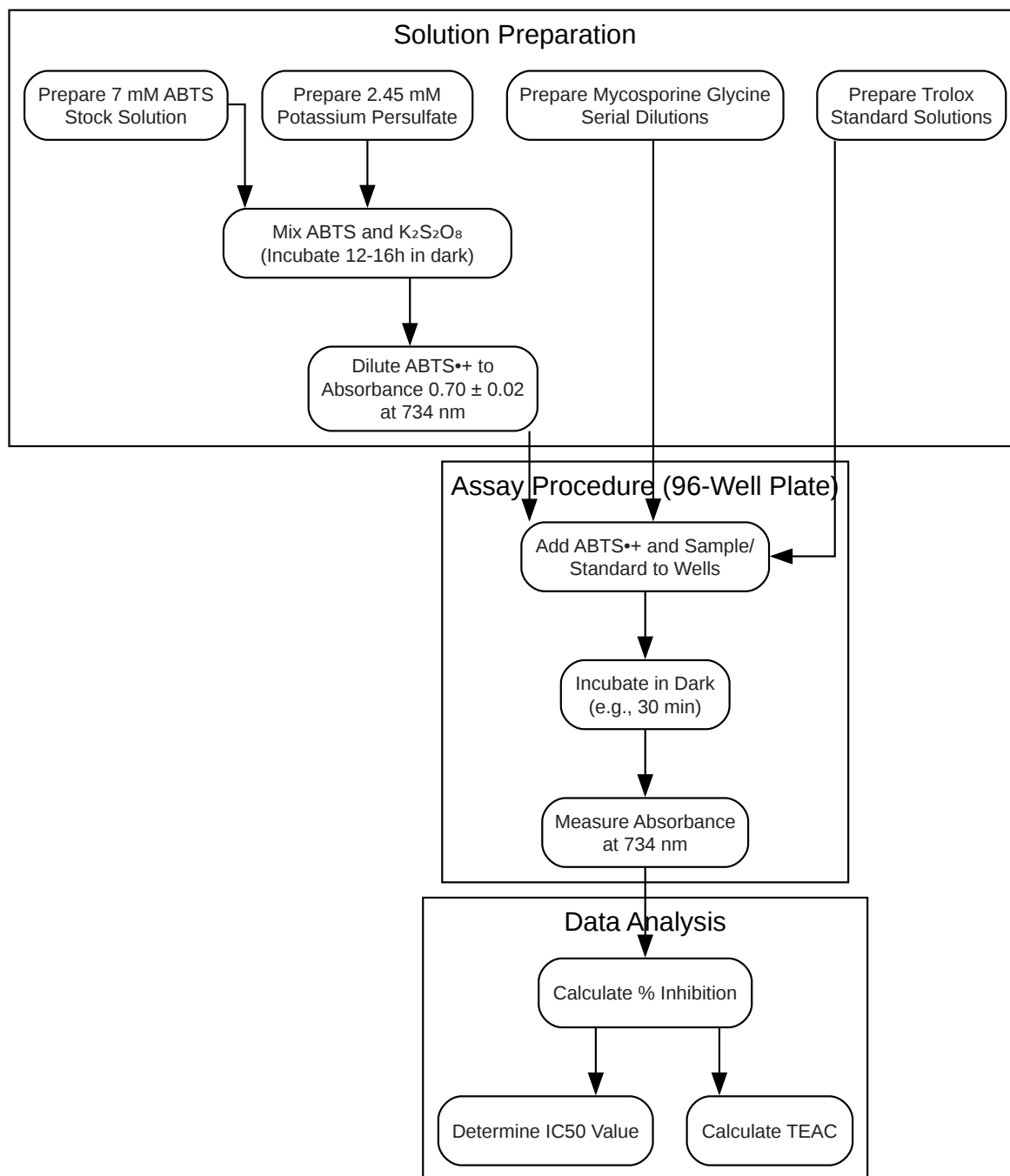
The assay is based on the ability of an antioxidant to reduce the stable, blue-green ABTS radical cation (ABTS \bullet +) to its colorless neutral form. [6][8][9] The degree of decolorization, measured spectrophotometrically at 734 nm, is proportional to the antioxidant concentration. [6][7]

Principle of the ABTS Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS \bullet +) . The ABTS \bullet ++ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. [7][8] The resulting blue-green radical cation has a

characteristic absorbance maximum at 734 nm.^{[6][7]} When an antioxidant, such as **Mycosporine glycine**, is added to the solution, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a decrease in absorbance.^[7] This reduction in color is directly proportional to the antioxidant's radical scavenging capacity.^[7] The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the ABTS radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity is compared to that of Trolox, a water-soluble analog of vitamin E.^[7]





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